molecular formula C11H16 B12550214 Bicyclo[5.2.2]undeca-8,10-diene CAS No. 143722-73-0

Bicyclo[5.2.2]undeca-8,10-diene

Cat. No.: B12550214
CAS No.: 143722-73-0
M. Wt: 148.24 g/mol
InChI Key: ITNRXWMLMPIAJK-UHFFFAOYSA-N
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Description

Bicyclo[5.2.2]undeca-8,10-diene is a fused bicyclic hydrocarbon characterized by a bridged structure with bridgehead double bonds at positions 8 and 10. Its synthesis has been achieved via Shapiro and Bamford-Stevens reactions, yielding derivatives such as This compound-8,9-dicarboxylic acid dimethyl ester through efficient functionalization . Key structural features include:

  • Molecular formula: C₁₃H₁₆O₄ (for the dimethyl ester derivative).
  • Bridging system: The [5.2.2] notation indicates bridge lengths of five, two, and two carbons, contributing to moderate ring strain and unique reactivity.

High-yield syntheses (up to 95%) of related phosphorous-containing derivatives, such as (SP)-Dibenzo[a,d]-3-Phenyl-3-phosphatricyclo[5.2.2.0²,⁶]undeca-8,10-diene 3-selenide (38), highlight the compound’s versatility in organophosphorus chemistry . NMR spectroscopy (¹H, ¹³C, and ³¹P) confirms the electronic environment of the bicyclic framework, with distinct shifts for bridgehead carbons and substituents .

Properties

CAS No.

143722-73-0

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

bicyclo[5.2.2]undeca-8,10-diene

InChI

InChI=1S/C11H16/c1-2-4-10-6-8-11(5-3-1)9-7-10/h6-11H,1-5H2

InChI Key

ITNRXWMLMPIAJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CC(CC1)C=C2

Origin of Product

United States

Preparation Methods

Tosylhydrazone Derivatization and Shapiro Modification

The Shapiro reaction, a modified Bamford-Stevens protocol, is a key method for synthesizing bicyclo[5.2.2]undeca-8,10-diene. Tosylhydrazones derived from ketones undergo base-mediated decomposition to generate diazo intermediates, which eliminate nitrogen to form alkenes. For example:

  • Substrate : Tricyclo[5.2.2.0¹,⁷]undec-10-ene-8-carboxylic acid derivatives.
  • Conditions : Treatment with p-toluenesulfonylhydrazide followed by Shapiro conditions (e.g., LiEt₃BH or NaOMe/MeOH) yields this compound.
  • Yield : 47–65% after purification.

This method’s stereoselectivity depends on the steric hindrance of the starting material and the base used. Aprotic solvents favor Z-alkenes, while protic solvents yield E/Z mixtures.

Cycloaddition Strategies

Cobalt-Catalyzed [6π + 2π] Cycloaddition

Transition metal-catalyzed cycloadditions offer regioselective access to bicyclic systems. A Co(acac)₂(dppe)/Zn/ZnI₂ system enables codimerization of tropylcyclohexanone with allenes or alkynes:

  • Substrates : 2-Tropylcyclohexanone and terminal allenes (e.g., 1,2-propadiene).
  • Conditions : 10 mol% Co(acac)₂(dppe), 30 mol% Zn, 20 mol% ZnI₂ in 1,2-dichloroethane at 60°C for 20 hours.
  • Yield : 79–88% as a 1:1 diastereomeric mixture.

This method benefits from mild conditions but requires stoichiometric zinc for catalyst activation.

Oxidative Decarboxylation and Isomerization

Acid-Catalyzed Isomerization of Tricyclic Precursors

Oxidative decarboxylation of tricyclo[5.2.2.0¹,⁷]undec-10-ene-8-carboxylic acids followed by acid treatment generates this compound:

  • Substrate : 7-Chloro- or 7-hydroxy-tricyclo[5.2.2.0¹,⁷]undec-10-ene-8-carboxylic acid.
  • Conditions :
    • Oxidation : Pb(OAc)₄ or Ag₂O in anhydrous ether.
    • Isomerization : H₂SO₄ or HCl in acetic acid at 50–70°C.
  • Yield : 60–75% after column chromatography.

This route is limited by the accessibility of tricyclic precursors, which often require multistep syntheses.

Comparative Analysis of Methods

Method Reaction Conditions Yield Advantages Limitations
Shapiro Reaction LiEt₃BH, aprotic solvents 47–65% High stereoselectivity Requires toxic bases
Cobalt Cycloaddition Co/Zn/ZnI₂, 60°C, 20 h 79–88% Regioselective, one-pot Stoichiometric metal additives
Oxidative Decarboxylation Pb(OAc)₄, H₂SO₄, 50–70°C 60–75% Scalable Multistep precursor synthesis

Mechanistic Insights

Diradical Intermediates in Thermal Reactions

Gas-phase thermolysis of exo-8-cyclopropylbicyclo[4.2.0]oct-2-ene generates diradical intermediates, which undergo-sigmatropic shifts or cyclopropylcarbinyl (CPC) rearrangements. These pathways compete with fragmentation, influencing the yield of this compound. Computational studies suggest that weakly interacting radical centers favor CPC rearrangements over epimerization.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.2.2]undeca-8,10-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in aqueous tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction typically yields the corresponding alkanes or alcohols.

Scientific Research Applications

Synthetic Organic Chemistry

Reactivity and Synthesis:
Bicyclo[5.2.2]undeca-8,10-diene is notable for its ability to participate in various chemical reactions, including Diels-Alder reactions and cycloaddition processes. It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Diels-Alder Reactions: The compound can undergo Diels-Alder reactions with dienophiles to form more complex cyclic structures. This reaction is fundamental in organic synthesis for constructing six-membered rings from diene and dienophile components .
  • Thermal Reactions: Research indicates that this compound can be synthesized through thermal rearrangements of precursors, which allows for the generation of new compounds with interesting properties .

Materials Science

Polymer Chemistry:
The unique structure of this compound makes it a candidate for developing novel polymeric materials. Its ability to cross-link with other polymers can lead to materials with enhanced mechanical properties.

  • Cross-Linking Agent: In polymer chemistry, it can act as a cross-linking agent due to its multiple reactive sites, leading to increased thermal stability and mechanical strength in polymer networks .

Medicinal Chemistry

Potential Biological Applications:
The compound's structural features suggest potential applications in medicinal chemistry, particularly in drug design and development.

  • Anticancer Activity: Preliminary studies indicate that this compound derivatives may exhibit anticancer properties by interacting with biological targets involved in cell proliferation and survival pathways .
  • Drug Delivery Systems: The compound's unique structure could facilitate the development of drug delivery systems that enhance the solubility and bioavailability of therapeutic agents .

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of this compound derivatives as potential anticancer agents. The derivatives were tested for their ability to inhibit cancer cell growth in vitro, showing promising results that warrant further investigation into their mechanisms of action and efficacy in vivo .

Case Study 2: Polymer Development

In another study, researchers explored the use of this compound as a cross-linking agent in the formulation of high-performance polymers. The resulting materials demonstrated superior thermal stability and mechanical properties compared to conventional polymers, showcasing the compound's utility in materials science applications .

Mechanism of Action

The mechanism by which Bicyclo[5.2.2]undeca-8,10-diene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that can further react to produce various products. The molecular targets and pathways involved are determined by the nature of these intermediates and the specific conditions of the reaction .

Comparison with Similar Compounds

Key Observations :

  • Bridge size and strain : Smaller bridges (e.g., [2.2.1]) exhibit higher strain, favoring electrophilic addition, whereas larger systems (e.g., [5.2.2]) accommodate bulky substituents like phosphorus and selenium .
  • Functionalization : The [5.2.2] system’s dicarboxylic ester derivative enables applications in polymer chemistry, contrasting with halogenated [2.2.1] systems used in catalysis .

Reactivity and Reaction Pathways

  • Palladium-catalyzed reactions: Bicyclo[2.2.2]octadiene derivatives form six-membered cyclic products, whereas [2.2.1] systems yield five-membered rings due to differences in conjugation stability .
  • Halogenation: Fluorinated derivatives like 9-fluoro-5,9-bis(pentafluoroethyl)-6,8,8-tris(trifluoromethyl)-1,4-diazabicyclo[5.2.0]nona-4,6-diene demonstrate enhanced electrophilicity compared to non-halogenated [5.2.2] systems, enabling niche applications in fluoroorganic synthesis .

Spectroscopic and Thermodynamic Properties

  • NMR shifts : The trisubstituted vinyl group in marine-derived 6,9-epoxybisabola-2,7(14),10-triene (C-2: δC 119.1; C-3: δC 133.4) aligns with [5.2.2] systems, suggesting similar electronic environments for bridgehead carbons .
  • Thermodynamics : Bicyclo[3.3.0]octa-2,7-diene exhibits a highly exothermic hydrogenation (ΔrH° = -227 kJ/mol), reflecting strain relief absent in less strained [5.2.2] systems .

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